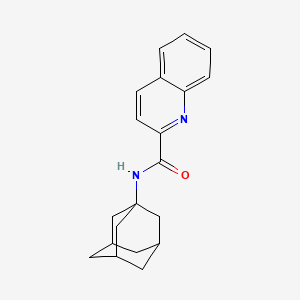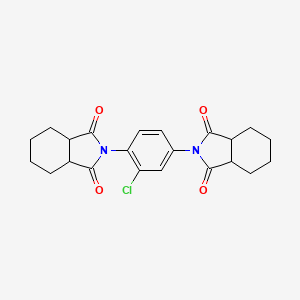
N-1-adamantyl-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-2-quinolinecarboxamide, also known as AQ-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the adamantylquinoline family and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
作用机制
PARP inhibitors, such as N-1-adamantyl-2-quinolinecarboxamide, work by blocking the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N-1-adamantyl-2-quinolinecarboxamide has been shown to have a high affinity for PARP and is a potent inhibitor of PARP activity.
Biochemical and Physiological Effects
N-1-adamantyl-2-quinolinecarboxamide has been found to have a range of biochemical and physiological effects. In preclinical studies, N-1-adamantyl-2-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and sensitize them to DNA-damaging agents. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-1-adamantyl-2-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
N-1-adamantyl-2-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP in various cellular processes. N-1-adamantyl-2-quinolinecarboxamide has also been found to have low toxicity and is well-tolerated in animal models. However, N-1-adamantyl-2-quinolinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
未来方向
There are several future directions for research on N-1-adamantyl-2-quinolinecarboxamide. One area of interest is the development of N-1-adamantyl-2-quinolinecarboxamide as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of N-1-adamantyl-2-quinolinecarboxamide in combination with chemotherapy and radiation therapy. Another area of interest is the potential use of N-1-adamantyl-2-quinolinecarboxamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully explore the potential applications of N-1-adamantyl-2-quinolinecarboxamide in these areas. Additionally, the development of more potent and selective PARP inhibitors, such as N-1-adamantyl-2-quinolinecarboxamide, may lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, N-1-adamantyl-2-quinolinecarboxamide is a promising compound with potential applications in cancer treatment and other areas of research. Its potent and selective inhibition of PARP makes it a valuable tool for studying the role of PARP in various cellular processes. While more research is needed to fully understand its mechanisms of action and potential applications, N-1-adamantyl-2-quinolinecarboxamide holds great promise for the development of new and more effective treatments for cancer and other diseases.
合成方法
The synthesis of N-1-adamantyl-2-quinolinecarboxamide involves the reaction of N-1-adamantyl-2-aminobenzamide with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain N-1-adamantyl-2-quinolinecarboxamide in high purity.
科学研究应用
N-1-adamantyl-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. N-1-adamantyl-2-quinolinecarboxamide has been found to be a potent PARP inhibitor and has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and prostate cancer.
属性
IUPAC Name |
N-(1-adamantyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSHTOGGDUKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboxylic acid adamantan-1-ylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)
![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)

![3-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926575.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4926607.png)
![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)